molecular formula C11H12ClN5O4 B584235 Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester CAS No. 1346598-89-7

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester

Cat. No. B584235
M. Wt: 313.698
InChI Key: NPPBJPXEAAUVRS-UHFFFAOYSA-N
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Description

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester (Ac-FMCE) is a small molecule that has been used in many scientific studies for its potential therapeutic applications. Ac-FMCE is a modified form of the natural compound 2-formamide-1,6-dihydro-6-chloro-9H-purin-9yl, which is found in many organisms. Ac-FMCE has been studied for its potential use in treating a variety of diseases, including cancer and autoimmune diseases. In addition, Ac-FMCE has been used in laboratory experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various other chemical entities. For instance, its derivatives have been used in the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing its utility in creating complex molecular structures (Sharma et al., 2004).
  • It's also used in reactions with chloromethoxy-s-triazines, forming 2-Dicyanomethylene-4,6-dimethoxy-1,2-dihydro-s-triazines, indicating its role in forming triazine derivatives, which are significant in medicinal chemistry (Vakhatova & Yakhontov, 1981).

Application in Organometallic Chemistry

  • This compound plays a role in organometallic chemistry. For example, formyl and acetyl derivatives of (η5-C5H5)Mn(CO)3, (η5-C5H5)Re(CO)3, and (η6-C6H6)Cr(CO)3 have shown reactions with Wittig and Reformatsky agents to form various derivatives, indicating its versatility in organometallic reactions (Bitterwolf & Dai, 1992).

Radiopharmaceutical Research

  • In radiopharmaceutical research, derivatives of this compound have been synthesized for potential use as radioligands for acetylcholinesterase, suggesting its application in brain imaging and neuroscientific studies (Brown-Proctor et al., 1999).

Utility in Synthetic Organic Chemistry

  • The compound is significant in synthetic organic chemistry, particularly in the formation of formamide acetals, which are key intermediates in various synthetic pathways. These acetals are useful in the synthesis of esters, ethers, enamines, and amidines, underlining the compound's role in diverse synthetic processes (Abdulla & Brinkmeyer, 1979).

Cardiotonic Activity Research

  • Research into the synthesis of esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are analogues of milrinone, a cardiotonic agent, suggests its potential in developing new cardiotonic drugs (Mosti et al., 1993).

properties

IUPAC Name

2-[(6-chloro-2-formamidopurin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O4/c1-7(19)21-3-2-20-6-17-4-13-8-9(12)15-11(14-5-18)16-10(8)17/h4-5H,2-3,6H2,1H3,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPBJPXEAAUVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester

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